Lontrel 205

Beschreibung

Eigenschaften

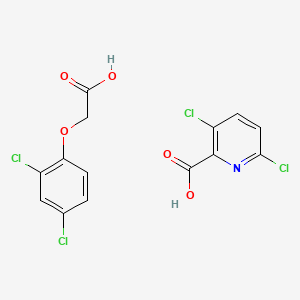

CAS-Nummer |

79636-51-4 |

|---|---|

Molekularformel |

C14H9Cl4NO5 |

Molekulargewicht |

413.0 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenoxy)acetic acid;3,6-dichloropyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H6Cl2O3.C6H3Cl2NO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;7-3-1-2-4(8)9-5(3)6(10)11/h1-3H,4H2,(H,11,12);1-2H,(H,10,11) |

InChI-Schlüssel |

DEQVDQYDHHKMFX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=NC(=C1Cl)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Action

Elucidation of Clopyralid (B1669233) as a Synthetic Auxin Mimic

Clopyralid is classified as a synthetic auxin herbicide, belonging to the pyridine (B92270) carboxylic acid chemical family. fbn.comregulations.gov Its primary mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), a type of auxin that regulates many aspects of plant growth and development. invasive.orgbeyondpesticides.orgmontana.edu As a synthetic mimic, clopyralid binds to the same cellular receptors as natural auxins, initiating a cascade of events that ultimately leads to the death of susceptible plants. montana.edu It is absorbed systemically through the leaves and roots and is translocated throughout the plant's tissues, accumulating in the growing points. fbn.combeyondpesticides.org

Disruption of Plant Cell Growth Regulation

By binding to auxin receptors, clopyralid effectively hijacks the plant's growth regulation machinery. montana.educhemicalwarehouse.com Natural auxins control the amount, type, and direction of plant growth; however, clopyralid is more persistent within plant tissues than natural auxins. beyondpesticides.orggoogle.com This persistence leads to a continuous and unregulated stimulation of auxin-response pathways, disrupting the carefully orchestrated processes of normal cell growth, division, and differentiation. chemicalwarehouse.com

Induction of Uncontrolled and Disorganized Plant Growth

The sustained and excessive stimulation caused by clopyralid results in rapid, uncontrolled, and disorganized growth. invasive.orgwa.gov This abnormal proliferation is particularly evident in the meristematic tissues, or growing points, of susceptible broadleaf plants. fbn.com The resulting physiological chaos manifests as visible symptoms such as the twisting and bending of stems and petioles (epinasty), leaf malformations, and the eventual destruction of vascular tissues, which fatally impairs nutrient and water transport. fbn.comncsu.edu

Subcellular and Biochemical Interactions

The effects of clopyralid at the organismal level are rooted in specific interactions at the subcellular and biochemical levels. These interactions vary depending on the concentration of the herbicide within the plant tissues.

Hypothesized Role in Cell Wall Acidification and Elongation

While the precise molecular action is not fully detailed, a leading hypothesis suggests that clopyralid, like natural auxins, induces cell wall acidification. invasive.org This process is thought to involve the stimulation of proton pumps in the cell membrane, which lowers the pH of the cell wall. The acidic environment activates enzymes that loosen the cell wall structure, increasing its plasticity and leading to uncontrolled cell elongation, a key component of the observed abnormal growth. invasive.org

Influence on Nucleic Acid and Protein Synthesis at Sub-lethal Concentrations

At sub-lethal or low concentrations, clopyralid has been shown to stimulate the synthesis of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and proteins. invasive.orggoogle.com This stimulation is a direct cause of the uncontrolled cell division and disorganized growth that characterizes the herbicidal effect. invasive.org Some research indicates that this increase in protein synthesis at low concentrations might, under certain conditions, have a temporary positive effect on specific life stages of some plants. researchgate.net

Inhibition of Cell Division and Growth at Supra-optimal Concentrations

Interactive Data Tables

Table 1: General Properties of Clopyralid

| Property | Description | Source(s) |

| Chemical Name | 3,6-dichloro-2-pyridinecarboxylic acid | invasive.orgnih.gov |

| Chemical Family | Pyridine Carboxylic Acid | fbn.comregulations.gov |

| Herbicide Group | Group 4 (WSSA) / Group I (HRAC) | fbn.comtitanag.com.augenfarm.com.au |

| Mode of Action | Synthetic Auxin / Plant Growth Regulator | fbn.cominvasive.orgblm.gov |

| Systemic Action | Absorbed by leaves and roots; translocated throughout the plant | fbn.comchemicalwarehouse.com |

| Water Solubility | 7,850 mg/L (distilled water, 20°C) | nih.gov |

Table 2: Concentration-Dependent Effects of Clopyralid on Plant Cellular Processes

| Concentration | Cellular/Biochemical Effect | Resulting Plant Response | Source(s) |

| Sub-lethal (Low) | Stimulation of DNA, RNA, and protein synthesis. | Uncontrolled cell division and disorganized growth. | invasive.orggoogle.com |

| Supra-optimal (High) | Inhibition of cell division and growth. | Cytotoxicity, suppression of root growth, reduced mitotic index. | invasive.orggoogle.comresearchgate.net |

Systemic Translocation and Accumulation

The effectiveness of clopyralid, the active component in Lontrel 205, is highly dependent on its ability to move throughout a target plant to reach its sites of action. This systemic nature is characterized by its absorption, transport through vascular tissues, and accumulation in specific regions of active growth.

Foliar and Root Absorption Dynamics

Clopyralid is efficiently absorbed by plants through both their leaves and roots. fbn.commade-in-china.com Foliar absorption is particularly rapid. invasive.org Research on Canada thistle (Cirsium arvense) demonstrated that clopyralid absorption reached 72% within 24 hours after treatment (HAT) and surpassed 80% over a 192-hour period. revize.comresearchgate.net Another study reported an even more rapid uptake, with 99% absorption observed 144 hours after application. revize.com Similarly, in yellow starthistle (Centaurea solstitialis), 75% of applied clopyralid was absorbed within just 2 hours. revize.com Once it enters the plant, clopyralid is converted to its anionic form, which facilitates its movement. invasive.org This rapid uptake is crucial for the herbicide's post-emergence activity. regulations.gov

The table below summarizes the foliar absorption dynamics of clopyralid in different plant species as documented in scientific studies.

Table 1: Foliar Absorption of Clopyralid in Various Plant Species| Plant Species | Absorption Rate | Time After Treatment (HAT) | Source |

|---|---|---|---|

| Canada thistle (Cirsium arvense) | 72% | 24 hours | revize.com, researchgate.net |

| Canada thistle (Cirsium arvense) | >80% | 192 hours | revize.com, researchgate.net |

| Canada thistle (Cirsium arvense) | 99% | 144 hours | revize.com |

| Yellow starthistle (Centaurea solstitialis) | 75% | 2 hours | revize.com |

| Sunflower (Helianthus annuus) | >97% | 24 hours | cambridge.org |

| Rapeseed (Brassica napus) | >97% | 24 hours | cambridge.org |

Acropetal and Basipetal Movement in Vascular Tissues

Following absorption, clopyralid is transported throughout the plant via the vascular system, demonstrating both acropetal (upward) and basipetal (downward) movement. made-in-china.comnih.govessencechem.com This translocation occurs through both the xylem and phloem, allowing the compound to reach all parts of the plant, from the roots to the upper foliage. mdpi.com

Studies quantifying this movement have shown that the distribution can vary by species. In Canada thistle, translocation out of the treated leaf was significant, with one study finding that 39% of the absorbed herbicide moved to tissues above the treated leaf (acropetal) and 9% moved to tissues below (basipetal) within 192 hours. revize.com Another study on the same species found 40% of the absorbed clopyralid translocated acropetally, while 29% moved basipetally to the roots. revize.com This comprehensive distribution ensures that the herbicide reaches the critical growing points of the plant. fbn.com

The following table details the translocation patterns of clopyralid observed in research studies.

Table 2: Acropetal and Basipetal Translocation of Clopyralid| Plant Species | Destination | % of Absorbed Herbicide | Time After Treatment (HAT) | Source |

|---|---|---|---|---|

| Canada thistle (Cirsium arvense) | Above Treated Leaf | 39% | 96 hours | revize.com |

| Below Treated Leaf | 9% | 96 hours | revize.com | |

| Roots | 1% | 96 hours | revize.com | |

| Canada thistle (Cirsium arvense) | Above Treated Leaf | 40% | 144 hours | revize.com |

| Roots | 29% | 144 hours | revize.com |

Preferential Accumulation in Meristematic Regions

A key aspect of clopyralid's mode of action is its accumulation in the meristematic tissues of the plant. made-in-china.comnih.govessencechem.com These regions, such as root tips and shoot buds, are areas of active cell division and growth. As a synthetic auxin, clopyralid mimics the plant's natural growth hormones, and its concentration in these growing points leads to uncontrolled and disorganized growth, ultimately causing the destruction of vascular tissue and plant death. fbn.comnih.govt3db.ca The translocation of clopyralid to these high-growth areas is a critical step for its herbicidal effects to manifest. mdpi.com

Comparative Analysis of Clopyralid Metabolism in Susceptible vs. Tolerant Plants

The differences in how various plant species process clopyralid can be a significant factor in its selectivity. While some species are highly susceptible, others exhibit tolerance, and this is often linked to their ability to metabolize the herbicide into less toxic forms. However, the role of metabolism is complex and species-dependent. revize.com

In a comparative study, the tolerant species rapeseed (Brassica napus) converted more radiolabeled clopyralid into water-soluble metabolites than the susceptible sunflower (Helianthus annuus) did. cambridge.org This suggests that enhanced metabolism can contribute to tolerance. However, the pattern of metabolism for both clopyralid and another auxin herbicide, picloram (B1677784), was similar within rapeseed, indicating that metabolism alone does not fully explain the plant's differential sensitivity to the two compounds. cambridge.org Some research suggests that tolerant species might metabolize clopyralid or sequester it in the roots to prevent its transport to the sensitive meristematic tissues. nih.gov

Absence of Active Metabolism in Tolerant Plant Species

While metabolism can play a role in conferring tolerance, it is not a universal mechanism, and in many cases, selectivity appears to be determined by other factors. In some species, clopyralid exhibits limited metabolism regardless of their susceptibility. revize.com For instance, a study on Canada thistle found that neither clopyralid nor the related herbicide aminopyralid (B1667105) was metabolized 192 hours after treatment. revize.comresearchgate.net

Furthermore, research on hemp dogbane (Apocynum cannabinum), which is tolerant to clopyralid, suggests that its tolerance is not due to superior metabolism of the herbicide. revize.com Instead, the difference in sensitivity was attributed to variations in activity at the herbicide's target site. revize.com This indicates that for certain tolerant species, the primary mechanism of resistance is not the breakdown of the chemical but rather a reduced sensitivity at the molecular site of action. The lack of a direct correlation between metabolic rate and tolerance in all cases highlights the complexity of herbicide selectivity. cambridge.org Future research is needed to fully elucidate the specific auxin receptors and metabolic pathways that govern these species-specific responses. nih.gov

Environmental Fate and Biogeochemical Cycling

Degradation Pathways in Environmental Compartments

The breakdown of the active ingredients in Lontrel 205, clopyralid (B1669233) and picloram (B1677784), in the environment is a complex process influenced by multiple factors. The primary pathways of degradation involve microbial action, with varying stability against other environmental forces.

Dominance of Microbial Metabolism in Soil and Aquatic Systems

The principal mechanism for the degradation of both clopyralid and picloram in soil and aquatic environments is microbial metabolism. invasive.orginvasive.org For clopyralid, this is the almost exclusive pathway for breakdown in both soils and aquatic sediments. invasive.orgucanr.edu The rate of this microbial action is influenced by environmental conditions, with increased soil moisture and temperature accelerating the degradation process. invasive.orgwisconsin.gov Conversely, factors that inhibit microbial activity, such as cold, dry, or waterlogged soil conditions, can lead to the persistence of clopyralid residues for longer periods. invasive.org

Similarly, picloram is primarily degraded by microbial metabolism in soils. invasive.orgwaterquality.gov.au Conditions that are favorable to microbial activity, such as high soil moisture and warmer temperatures, can enhance the rate of picloram's microbial degradation. invasive.org While microbial breakdown is the main pathway in soils, picloram's degradation in water is generally slow under both aerobic and anaerobic conditions. waterquality.gov.au

Stability Against Photodegradation and Hydrolysis

Clopyralid demonstrates significant stability against photodegradation, meaning it is not significantly broken down by sunlight. invasive.org It is also resistant to hydrolysis, a chemical process of decomposition involving water. invasive.orgpublications.gc.ca

Picloram, in contrast, can be degraded by sunlight (photodegradation), particularly when it is in water or on the surface of plants or soil. invasive.org The process of photodegradation is most rapid in clear, moving water. invasive.org In aqueous solutions, the half-life of picloram due to photolysis can be as short as 2.6 days under mid-summer conditions. fao.org However, on soil surfaces, it is considered stable to photodegradation. fao.orgepa.gov Like clopyralid, picloram is stable to hydrolysis under acidic, neutral, and basic conditions. fao.orgresearchgate.net

Identification of Major Transformation Products (e.g., Carbon Dioxide)

During the microbial degradation of clopyralid, no significant metabolites have been found to accumulate in the environment. invasive.org The primary and only major identified transformation product of clopyralid breakdown is carbon dioxide. ucanr.edupublications.gc.capublications.gc.ca

The degradation of picloram also results in the formation of carbon dioxide as a major degradate in aerobic soils. waterquality.gov.au In addition to carbon dioxide, other identified transformation products from the photodegradation of picloram include oxamic acid and 3-oxo-β-alanine. waterquality.gov.au Under photocatalytic degradation conditions using titanium dioxide, the final products have been identified as chloride ions, ammonium (B1175870) ions, nitrate (B79036) ions, and carbon dioxide. mdpi.comresearchgate.net

Persistence Dynamics in Soil

The persistence of the active ingredients of Lontrel 205 in soil is highly variable and is a key factor in their environmental fate. This persistence is often measured by the half-life of the compound, which is the time it takes for half of the applied amount to degrade.

Half-life Variability Across Soil Types and Environmental Conditions

The half-life of clopyralid in soil can vary significantly, ranging from one week to one year. invasive.org The average half-life is typically reported as one to two months. invasive.org This variability is dependent on soil type, temperature, and the rate of application. invasive.org For instance, warm, moist soils will facilitate a faster breakdown of clopyralid, while cold, dry, or waterlogged soils can lead to its persistence for several years. invasive.org In some studies, the half-life of clopyralid has been observed to be between 14 and 29 days. usda.gov Other research has shown half-lives in soil ranging from 2.53 to 5.17 days. researchgate.net

Picloram is known to be one of the more persistent herbicides in its chemical family. researchgate.netresearchgate.net Its half-life in soil can range from one month to several years, depending on soil type and environmental conditions. invasive.org The average half-life in the environment is often cited as 90 days. researchgate.netscielo.br However, this can range from 20 to 300 days depending on climatic and microbiological conditions. scielo.br Under aerobic soil conditions, half-lives have been reported to range from 167 to 513 days. epa.govnih.gov In contrast, under anaerobic conditions, picloram is very stable, with over 90% remaining in the soil and water after 300 days. waterquality.gov.au The application rate can also influence persistence, with higher rates leading to slower degradation. waterquality.gov.au

Field Dissipation Studies and Persistence Classification

Field dissipation studies are crucial for understanding the real-world persistence of herbicides. epa.gov These studies have shown that clopyralid is considered non-persistent to persistent in soil and water. publications.gc.capublications.gc.ca Although it has the potential to be highly mobile, most field studies have indicated that its movement is not as extensive as its chemical properties might suggest. invasive.org In one field study, the half-life of clopyralid was found to be 5 days when applied to grass, which extended to 13 days when applied to bare ground. cabidigitallibrary.org Another study in a sandy loam soil showed that clopyralid concentrations diminished to half of the applied amount in less than 10 days. usda.gov

Picloram is classified as a persistent herbicide. invasive.org Field studies have shown that it can remain in the soil for extended periods, with estimates of potentially toxic concentrations lasting from a few months to three years. invasive.org In one study, 36% of the applied picloram persisted after 90 days, and 10.5% remained after 445 days. researchgate.net Its persistence, combined with its high water solubility and low soil adsorption, gives it a high potential to leach into groundwater and move into surface water. waterquality.gov.au

Interactive Data Table: Half-life of Clopyralid in Soil

| Soil Condition | Half-life Range | Average Half-life | Reference |

| General | 1 week - 1 year | 1 - 2 months | invasive.org |

| Not specified | 14 - 29 days | usda.gov | |

| Rape and soil | 2.53 - 5.17 days | researchgate.net | |

| Applied to grass | 5 days | cabidigitallibrary.org | |

| Applied to bare ground | 13 days | cabidigitallibrary.org | |

| Sandy loam soil | < 10 days | usda.gov |

Interactive Data Table: Half-life of Picloram in Soil

| Soil Condition | Half-life Range | Average Half-life | Reference |

| General | 1 month - several years | invasive.org | |

| Favorable conditions | 1 month | researchgate.net | |

| Arid regions | > 4 years | researchgate.net | |

| General | 20 - 300 days | 90 days | scielo.br |

| Aerobic soil | 167 - 513 days | epa.govnih.gov | |

| Anaerobic soil | > 300 days (90% remaining) | waterquality.gov.au | |

| Semiarid rangeland | Dissipated within a year | cambridge.org |

Mobility and Transport Phenomena

The mobility and transport of the active ingredients in Lontrel 205, primarily 2,4-Dichlorophenoxyacetic acid (2,4-D) and clopyralid (3,6-dichloro-2-pyridinecarboxylic acid), are influenced by their chemical properties and interactions with soil and water.

Adsorption Characteristics and Soil Binding Affinity

The adsorption of 2,4-D and clopyralid to soil particles is a key factor in determining their potential for movement in the environment. This binding affinity is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd).

2,4-D: This compound generally exhibits a low binding affinity in mineral soils and sediments. orst.edu Its adsorption is influenced by soil pH and organic matter content. In acidic conditions, adsorption tends to be higher. nih.govresearchgate.net The soil adsorption coefficient (Kd) for 2,4-D has been reported to range from 0.06 to 7.89 L/kg in various agricultural soils, with lower values indicating greater mobility. nih.govscialert.net In a study of Malaysian agricultural soils, Kd values were 33.83 L/kg in clay loam and 18.12 L/kg in clay soil. scialert.net Research on urban soils showed Kd values ranging from 0.65 to 4.68 L/kg, suggesting high mobility. acs.org The organic carbon-normalized sorption coefficient (Koc) for 2,4-D has been reported to range from 19.6 to 109.1, with some studies showing values from 61.13 to 771.59 L/kg in urban soils. acs.orgepa.gov

Clopyralid: Clopyralid has a very low capacity to adsorb to soil particles, making it potentially highly mobile. invasive.org Its Koc values are reported to be low, ranging from 0.4 to 60, which suggests a very high mobility potential. blm.govnih.gov Adsorption Kd values for clopyralid have been measured in the range of 0.083 to 0.364. cambridge.orgresearchgate.net The binding of clopyralid is correlated with soil organic matter and texture, but not significantly with soil pH. cambridge.orgresearchgate.net One study noted a moderately significant positive correlation between clopyralid soil adsorption and pH. mountainscholar.org

Table 1: Soil Adsorption Characteristics of 2,4-D and Clopyralid

| Chemical Compound | Soil Adsorption Coefficient (Kd) (L/kg) | Organic Carbon Partition Coefficient (Koc) (L/kg) | Factors Influencing Adsorption |

|---|---|---|---|

| 2,4-D | 0.06 - 33.83 nih.govscialert.net | 19.6 - 771.59 acs.orgepa.gov | Increases with lower pH and higher organic matter and clay content. nih.govacs.orgepa.gov |

| Clopyralid | 0.083 - 0.364 cambridge.orgresearchgate.net | 0.4 - 60 blm.govnih.gov | Correlated with organic matter and soil texture. cambridge.orgresearchgate.net |

Leaching Potential to Groundwater

The potential for a chemical to leach through the soil profile and contaminate groundwater is a significant environmental concern.

2,4-D: Due to its low affinity for soil binding, 2,4-D is considered to have a moderate to high potential to leach into groundwater, particularly in sandy soils with low organic content or in alkaline soils. epa.govca.govcanada.ca The Groundwater Ubiquity Score (GUS), an indicator of leaching potential, has been calculated for 2,4-D in urban soils, with values exceeding 2.8, suggesting a high potential for leaching. acs.org Similarly, the leachability index (LIX) for 2,4-D in some urban soils was found to be below 0.5, indicating low to moderate leaching potential. nih.govacs.org Despite this potential, degradation in soil is often rapid, which can mitigate the amount that reaches groundwater. epa.gov 2,4-D has been detected in groundwater at low concentrations. epa.gov

Clopyralid: With its high water solubility and low soil adsorption, clopyralid has a high potential to leach through the soil and contaminate groundwater, especially in coarse-textured soils with low microbial activity and high rainfall. invasive.orgcanada.cadnr.state.mn.usncsu.edu The GUS leaching potential index for clopyralid is reported as 3.02, indicating high leachability. herts.ac.uk However, some field studies have shown that clopyralid tends to remain in the topsoil and that leaching is not always significant. invasive.orgblm.gov

Surface Water Contamination via Runoff Mechanisms

Runoff from treated areas is another pathway for the contamination of surface water bodies.

2,4-D: Runoff of 2,4-D is generally considered to be low, and its behavior is inversely related to its adsorption to soil. epa.gov It can enter surface waters through spray drift or runoff from treated soils. cdc.gov The potential for runoff increases in situations where the compound is not strongly adsorbed to soil particles.

Clopyralid: Due to its high water solubility and low adsorption to soil, clopyralid can be lost to surface runoff, particularly during heavy rainfall events. researchgate.net It can enter surface water through runoff and has been associated with damage to non-target plants through this pathway. beyondpesticides.org

Atmospheric Behavior

The behavior of the chemical components of Lontrel 205 in the atmosphere is determined by their volatility and subsequent transport.

Volatility Assessment and Atmospheric Presence

Volatility is the tendency of a substance to vaporize, which can lead to its presence in the atmosphere and off-target movement.

2,4-D: The volatility of 2,4-D depends on its chemical form. ksu.edu Ester formulations of 2,4-D are more volatile than amine salt formulations. 24d.inforevize.comcambridge.org The parent acid form is considered to have low volatility. 24d.info Vapor-phase 2,4-D in the atmosphere is degraded by reaction with hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov Atmospheric levels are generally low but can be detectable in agricultural areas after application. cdc.gov

Clopyralid: Clopyralid is considered to have low to moderate volatility. invasive.orgncsu.edubeyondpesticides.orgbeyondpesticides.org It can evaporate from foliage and soil after application. beyondpesticides.orgbeyondpesticides.org The potential for volatilization increases with higher temperatures and soil moisture, and with decreasing clay and organic matter content in the soil. invasive.org

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. This is often measured by the bioconcentration factor (BCF).

2,4-D: 2,4-D is not expected to bioaccumulate in aquatic organisms. This is due to its rapid metabolism and excretion by organisms.

Clopyralid: Clopyralid has a low tendency to bioaccumulate in aquatic organisms. blm.gov Reported bioconcentration factors (BCF) are low, with one study reporting a BCF of 19 in fish. nih.gov Another source indicates BCF values of 1 to 13. blm.gov Studies have shown that clopyralid does not bioaccumulate in the tissues of exposed land or aquatic animals. dnr.state.mn.uswa.gov A study on basil plants indicated that while the plant could take up clopyralid from the soil, the bioconcentration factors were less than 1, suggesting it is not a bioaccumulator in that species. mdpi.com

Table 2: Bioaccumulation Potential of 2,4-D and Clopyralid

| Chemical Compound | Bioconcentration Factor (BCF) | Bioaccumulation Potential |

|---|---|---|

| 2,4-D | Not specified, but not expected to bioaccumulate | Low |

| Clopyralid | 1 - 19 blm.govnih.gov | Low blm.govdnr.state.mn.uswa.gov |

Mechanisms of Herbicide Resistance

Classification of Resistance Mechanisms

The development of herbicide resistance in weeds is a significant challenge in agriculture. Understanding the underlying molecular and physiological mechanisms is crucial for developing effective management strategies.

Target-site resistance (TSR) occurs when the herbicide's specific binding site within the plant is altered, which reduces the herbicide's efficacy dpird.wa.gov.aupesticidestewardship.org. This can happen through genetic mutations that change the structure of the target protein or through the overproduction of the target protein itself nih.govpesticidestewardship.org. For synthetic auxin herbicides like clopyralid (B1669233) and 2,4-D, the primary targets are components of the auxin signaling pathway, specifically the SCFTIR1/AFB ubiquitin ligase complex and its co-receptors, the Aux/IAA proteins nih.govresearchgate.netmdpi.comtandfonline.com.

Mutations in the genes that code for the auxin receptor proteins can prevent the herbicide from binding effectively. These mutations, often single nucleotide polymorphisms (SNPs) that result in an amino acid substitution, can alter the herbicide's binding pocket nih.gov.

Mutations in Auxin Receptors: The TIR1/AFB family of F-box proteins are established as the primary receptors for synthetic auxins mdpi.comtandfonline.combioone.org. Mutations in these receptor genes can confer resistance. For example, specific mutations in the AFB5 gene in Arabidopsis have been shown to confer resistance to picolinate (B1231196) auxins like picloram (B1677784), a compound related to clopyralid, but not to 2,4-D researchgate.netnih.govscielo.br. This demonstrates that different auxin herbicide families can have distinct interactions with the receptor complex.

Mutations in Co-receptors: The Aux/IAA proteins act as co-receptors in the auxin signaling pathway, forming a complex with the TIR1/AFB receptors in the presence of auxin mdpi.compnas.org. A mutation in the degron tail of an Aux/IAA protein (specifically a 9-amino acid deletion in SoIAA2) was identified in Sisymbrium orientale, conferring broad resistance to synthetic auxin herbicides pnas.org. This mutation stabilizes the repressor protein, preventing its degradation and thus blocking the herbicidal action pnas.org.

Table 1: Examples of Target-Site Mutations Conferring Resistance to Synthetic Auxin Herbicides

| Gene | Mutation Type | Resistant Weed Species | Herbicide(s) | Reference(s) |

|---|---|---|---|---|

| AFB5 | Point mutation | Arabidopsis thaliana (model) | Picloram | researchgate.netnih.govscielo.br |

| SoIAA2 | 9-amino acid deletion | Sisymbrium orientale | 2,4-D | pnas.org |

An alternative TSR mechanism is the increased production of the target protein. If the plant produces significantly more of the target enzyme than the herbicide can inhibit at standard application rates, the plant can survive nih.govpesticidestewardship.org. This can be caused by an increase in the number of copies of the target gene (gene amplification) or changes in gene regulation that lead to higher transcription rates nih.gov. While well-documented for other herbicide modes of action like glyphosate, the role of target protein over-expression as a primary resistance mechanism to synthetic auxins is still an area of ongoing research nih.govmdpi.com.

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site nih.govdpird.wa.gov.auresearchgate.net. These mechanisms are generally more complex than TSR and can confer resistance to multiple herbicides with different modes of action nih.govgrowiwm.org.

For a systemic herbicide to be effective, it must be absorbed by the plant and translocated to its sites of action, typically the growing points forestrydistributing.comcorteva.us. Some resistant weeds have evolved ways to limit this movement.

Reduced Absorption: While less common, some resistant biotypes show reduced uptake of the herbicide through the leaf cuticle nih.govresearchgate.net. For instance, a 2,4-D-resistant biotype of prickly lettuce (Lactuca serriola) was found to absorb less of the herbicide compared to susceptible biotypes hracglobal.com.

Impaired Translocation: A more frequently documented mechanism is the reduced movement (translocation) of the herbicide from the point of application to other parts of the plant researchgate.netoup.com. In several 2,4-D-resistant weed species, including wild radish (Raphanus raphanistrum) and corn poppy (Papaver rhoeas), resistance has been linked to the herbicide being sequestered in the treated leaf, preventing it from reaching the meristematic tissues where it exerts its lethal effect hracglobal.comoup.commdpi.com. This can be due to sequestration into the vacuole or impaired transport across cellular membranes researchgate.netoup.com.

Many plants possess natural detoxification pathways to break down foreign compounds (xenobiotics). NTSR can evolve through the enhancement of these pathways, allowing the resistant plant to metabolize the herbicide into non-toxic forms before it can cause significant damage pesticidestewardship.orgresearchgate.net.

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is frequently implicated in herbicide metabolism nih.govresearchgate.netebi.ac.uk. Enhanced activity or expression of specific P450 enzymes can lead to rapid detoxification of synthetic auxins. Studies have shown that the application of P450 inhibitors, like malathion, can reverse 2,4-D resistance in some weeds, confirming the role of these enzymes mdpi.comebi.ac.uk.

Other Metabolic Pathways: While P450s are a primary focus, other enzymes and processes contribute to herbicide degradation. The initial breakdown products are often further processed through conjugation, where they are attached to molecules like sugars or amino acids, which generally renders them non-toxic and allows for sequestration within the cell, often in the vacuole pesticidestewardship.orgucanr.edu. Both clopyralid and picloram are known to be degraded in the environment primarily through microbial metabolism, but in resistant plants, enhanced internal metabolic pathways play a key role invasive.orginvasive.orgnih.gov.

Table 2: Documented Non-Target-Site Resistance (NTSR) Mechanisms in Weeds Resistant to Synthetic Auxins

| Mechanism | Weed Species | Herbicide(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Reduced Translocation | Raphanus raphanistrum (Wild Radish) | 2,4-D | Herbicide is retained in the treated leaf, preventing movement to growing points. | oup.com |

| Reduced Translocation | Lactuca serriola (Prickly Lettuce) | 2,4-D | Reduced movement of 2,4-D out of the treated leaf. | hracglobal.com |

| Enhanced Metabolism | Papaver rhoeas (Corn Poppy) | 2,4-D | Resistance reversed by P450 inhibitor malathion, indicating metabolic degradation. | mdpi.com |

Non-Target-Site Resistance (NTSR)

Enhanced Metabolic Degradation and Detoxification

Role of Cytochrome P450 Monooxygenases

Metabolic resistance is a primary non-target-site resistance (NTSR) mechanism that enables weeds to detoxify herbicides. nih.govmdpi.com Central to this process are Cytochrome P450 monooxygenases (P450s), a large and diverse family of enzymes that catalyze the initial oxidative step in the breakdown of many xenobiotics, including herbicides. nih.govoup.com This reaction, often an aryl or alkyl hydroxylation, typically renders the herbicide molecule less phytotoxic and more water-soluble, preparing it for further detoxification steps. nih.govresearchgate.net

The involvement of P450s in resistance to synthetic auxin herbicides is a significant concern for weed management. researchgate.netnih.gov For instance, in a 2,4-D-resistant population of common waterhemp (Amaranthus tuberculatus), resistance was attributed to rapid metabolism via P450-mediated hydroxylation. mountainscholar.org Pre-treatment with a P450 inhibitor, malathion, prevented this hydroxylation and restored susceptibility, confirming the role of these enzymes. nih.govmountainscholar.org

Enhanced expression or increased activity of specific P450 genes is a common evolutionary response to herbicide selection pressure. plos.orgresearchgate.net Research has shown that P450s from the CYP71, CYP72, and CYP81 families are frequently implicated in herbicide resistance. mdpi.complos.org The evolution of these metabolic pathways can confer resistance not only to a specific herbicide but also to new or even yet-to-be-developed herbicides, posing a significant challenge to sustainable agriculture. researchgate.net

Table 1: Examples of P450 Involvement in Herbicide Resistance

| Weed Species | Herbicide Class | Implicated P450s/Evidence | Reference(s) |

|---|---|---|---|

| Amaranthus tuberculatus (Common Waterhemp) | Synthetic Auxins (2,4-D) | Rapid hydroxylation of 2,4-D; resistance reversed by P450 inhibitor (malathion). | mountainscholar.org |

| Lolium rigidum (Rigid Ryegrass) | Multiple | Enhanced metabolism of various herbicides; inhibitor studies confirm P450 role. | nih.gov |

| Amaranthus palmeri (Palmer Amaranth) | HPPD Inhibitors | Identification of specific P450 genes (CYP72A1182) conferring resistance. | oup.com |

| Multiple Species | General | Overexpression of genes in CYP71, CYP72, and CYP81 clans associated with resistance. | mdpi.complos.org |

Involvement of Glutathione (B108866) S-transferases and other Conjugating Enzymes

Following the initial modification by P450s (Phase I metabolism), herbicide metabolites are often conjugated with endogenous molecules in Phase II detoxification. researchgate.netnih.govresearchgate.net This process further increases their water solubility and reduces their toxicity. nih.gov Glutathione S-transferases (GSTs) are a primary family of enzymes involved in this phase, catalyzing the conjugation of the tripeptide glutathione (GSH) to the herbicide metabolite. plos.organnualreviews.orgresearchgate.net

GSTs are part of a large and ancient superfamily of enzymes found across prokaryotes and eukaryotes. plos.orgnih.gov In plants, the Phi and Tau classes of GSTs are particularly associated with herbicide detoxification. plos.org Similar to P450s, an increased expression or activity of GSTs can lead to enhanced herbicide metabolism and resistance. plos.orgibiol.ro These enzymes play a crucial role in the detoxification pathways for a wide range of herbicides. researchgate.netresearchgate.net

Other conjugating enzymes, such as UDP-glucosyltransferases (UGTs), also participate in Phase II metabolism by adding glucose molecules to the herbicide or its metabolite. biorxiv.orgbioone.org This glycosylation serves the same purpose of detoxification and preparation for sequestration. scielo.brlatrobe.edu.au The combined action of P450s, GSTs, and UGTs creates a robust metabolic defense system against herbicides. nih.gov

Sequestration and Compartmentalization within Plant Tissues

The final step in non-target-site metabolic resistance is the removal of the detoxified herbicide conjugates from the cytoplasm, a process known as Phase III detoxification. researchgate.netnih.govresearchgate.net This is accomplished by transporting the conjugates into the vacuole or apoplast (the space outside the cell membrane), effectively isolating them from their target sites in the cell. biorxiv.orgmsuextension.orgnih.gov

This transport across the vacuolar membrane (tonoplast) is an active process mediated by specific transporter proteins, most notably from the ATP-binding cassette (ABC) transporter superfamily. nih.govbiorxiv.orgfrontiersin.org Enhanced expression or activity of these ABC transporters is a key mechanism of sequestration-based resistance. scielo.brfrontiersin.org By pumping the non-toxic herbicide conjugates into the vacuole, the plant prevents their accumulation in the cytosol where they could cause harm or interfere with cellular processes. nih.govannualreviews.org

Studies in blackgrass (Alopecurus myosuroides) have demonstrated a direct link between the overexpression of specific ABCC-type transporters and multiple herbicide resistance. nih.govfrontiersin.org This sequestration is often tightly coupled with Phase II metabolism, where the glutathione conjugates produced by GSTs are ideal substrates for the ABC transporters. frontiersin.org This efficient three-phase detoxification pathway—modification, conjugation, and sequestration—is a powerful and versatile mechanism of herbicide resistance. nih.govresearchgate.net

Evolutionary Dynamics of Resistance

The widespread and repeated use of herbicides imposes intense selection pressure on weed populations, driving the evolution of resistance. nih.govresearchgate.net This evolution can occur through various genetic pathways, leading to complex resistance profiles within and among weed species. The dynamics of this evolution are influenced by the weed's biology, the genetics of the resistance trait, and the intensity of the herbicide selection pressure. msuextension.org

Cross-Resistance within Herbicide Families (e.g., Auxinic Herbicides)

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides within the same chemical family or mode of action. tandfonline.com This is a common phenomenon with auxinic herbicides. hracglobal.comhracglobal.com For example, a kochia (Kochia scoparia) population resistant to dicamba (B1670444) may also show resistance to another auxinic herbicide like fluroxypyr (B1673483). hracglobal.com

The pattern of cross-resistance can be variable. tandfonline.com In some cases, resistance extends across different chemical classes within the auxinic family. For instance, picloram-resistant yellow starthistle (Centaurea solstitialis) was found to be cross-resistant to the benzoic acid dicamba but not to the phenoxy acid 2,4-D. tandfonline.com Conversely, some dicamba-resistant fathen (Chenopodium album) populations are cross-resistant to pyridine (B92270) carboxylic acids like clopyralid and aminopyralid (B1667105), but not to phenoxy acids. tandfonline.com These specific patterns are determined by the nature of the resistance mechanism, such as a particular mutation in a target-site gene that affects binding of some auxinic herbicides but not others. pnas.orgbioone.org

Multiple Resistance Across Different Modes of Action

Multiple resistance is the phenomenon where a weed population or an individual plant possesses two or more distinct resistance mechanisms, conferring resistance to herbicides with different modes of action. nih.govplantscienceconsulting.com.au This is an increasingly threatening issue in agriculture, as it severely limits weed control options. researchgate.net

Multiple resistance can arise through the accumulation of different resistance genes within a population via cross-pollination or through sequential selection from different herbicides. nih.gov For example, a population of oriental mustard (Sisymbrium orientale) in Australia was identified with resistance to both auxinic herbicides (like 2,4-D) and acetolactate synthase (ALS) inhibiting herbicides. plantscienceconsulting.com.au This was due to the presence of two separate mechanisms: a target-site mutation in the ALS gene and a distinct, non-target-site mechanism conferring the auxin resistance. plantscienceconsulting.com.au Similarly, metabolic resistance, driven by the enhancement of broad-spectrum enzyme families like P450s and GSTs, can often result in cross-resistance to multiple herbicide modes of action. nih.govresearchgate.net

Molecular Characterization of Resistance Alleles and Phenotypes

Understanding resistance at the molecular level is crucial for developing effective management strategies. Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov

TSR in auxinic herbicides involves genetic alterations in the genes encoding the herbicide's target proteins. The primary targets are components of the auxin signaling pathway, including the F-box proteins (like TIR1/AFB) and the Aux/IAA transcriptional repressors, which act as co-receptors. nih.govresearchgate.netnih.gov A mutation that reduces the binding affinity of the herbicide to these proteins can confer resistance. nih.govscielo.br For example, a mutation in the KsIAA16 gene, an Aux/IAA protein, was identified as the cause of cross-resistance to dicamba, 2,4-D, and fluroxypyr in a Kochia scoparia biotype. pnas.org Similarly, specific mutations in the TIR1 and AFB5 genes in Arabidopsis have been shown to confer resistance to picloram and dicamba. nih.govnih.gov

NTSR mechanisms, as discussed previously, primarily involve enhanced herbicide metabolism or sequestration. mdpi.com The molecular basis for this is often the upregulation or overexpression of genes encoding detoxification enzymes like P450s and GSTs. plos.org Identifying the specific resistance alleles (gene variants) and understanding how they are regulated is an active area of research. oup.com

The phenotype, or the observable characteristics of a resistant plant, can vary. In some cases of auxinic herbicide resistance, the level of resistance is relatively low (e.g., less than 10-fold), meaning the plants are still injured by the herbicide but can recover, whereas susceptible plants die. hracglobal.com In other cases, particularly with certain target-site mutations, high levels of resistance can be observed. bioone.org

Table 2: Characterized Molecular Mechanisms of Auxinic Herbicide Resistance

| Weed Species | Herbicide(s) | Gene/Protein | Type of Mutation/Mechanism | Phenotype | Reference(s) |

|---|---|---|---|---|---|

| Kochia scoparia | Dicamba, 2,4-D, Fluroxypyr | KsIAA16 (Aux/IAA protein) | Glycine to Asparagine substitution in a conserved region. | Cross-resistance to multiple auxinic herbicides. | pnas.org |

| Sisymbrium orientale | 2,4-D, MCPA | SoIAA2 (Aux/IAA protein) | 27 bp deletion in the degron tail. | Target-site resistance to phenoxy auxins. | mountainscholar.org |

| Sinapis arvensis (Wild Mustard) | Dicamba, 2,4-D, Picloram | Auxin-Binding Protein (ABP) | Altered auxin binding affinity. | Target-site resistance. | hracglobal.comscielo.brcambridge.org |

| Amaranthus tuberculatus | 2,4-D | Cytochrome P450 | Enhanced metabolism (hydroxylation). | Non-target-site metabolic resistance. | mountainscholar.org |

| Arabidopsis thaliana (Model) | Picloram, Dicamba | TIR1 / AFB5 (F-box proteins) | Specific point mutations (SNPs). | Reduced herbicide binding to receptor complex. | nih.govnih.gov |

Implications for Herbicide Resistance Management Strategies

The evolution of herbicide resistance has significant implications for weed management, necessitating integrated and strategic approaches to preserve the efficacy of existing herbicides like those found in Lontrel 205. croplife.org.aucambridge.org An understanding of the specific resistance mechanisms present in a weed population is crucial for designing effective and sustainable control strategies. plos.org

A primary strategy to combat resistance is the diversification of selection pressure. cambridge.orgriversedgewest.org Relying repeatedly on a single herbicide or mode of action (MOA) creates intense selection for resistant biotypes. hracglobal.com Therefore, long-term management requires practices that reduce the number of weeds exposed to the same herbicide selection over time. riversedgewest.org

Key management strategies include:

Rotation of Herbicides: Rotating herbicides with different MOAs is a cornerstone of resistance management. croplife.org.aulabelsds.com For Group 4 herbicides like clopyralid, guidelines recommend avoiding more than one application of a Group 4 product alone on the same weed population within a single season. croplife.org.au Crop rotation facilitates this by allowing for the use of different herbicide groups suitable for each crop. hracglobal.combioone.org

Use of Tank Mixtures: Applying tank mixtures of herbicides with different modes of action can be an effective tactic. croplife.org.aulabelsds.com For this strategy to be successful, each herbicide in the mix should be effective against the target weed and used at a rate sufficient to control it, thereby reducing the probability of selecting for individuals resistant to one of the components. croplife.org.au

Integrated Weed Management (IWM): IWM combines various control methods, including chemical, mechanical (e.g., tillage), and cultural practices. bioone.orgonfruit.ca This diversification of control tactics reduces the sole reliance on herbicides and thus lowers the selection pressure for resistance. cambridge.org Managing the weed seedbank is also a critical component of a long-term IWM plan. riversedgewest.org

Scouting and Monitoring: Regularly scouting fields after application is essential to identify potential resistance early. labelsds.com Indicators include the failure to control a weed species that is normally susceptible, or the appearance of a spreading patch of uncontrolled weeds. labelsds.com

The challenge of cross-resistance, often conferred by NTSR mechanisms, complicates management decisions. Metabolic resistance can endow a weed with resistance to multiple herbicides, including those from different chemical families. nih.gov Research on a clopyralid-resistant population of lawn burweed (Soliva sessilis) demonstrated this complexity; the population was not only highly resistant to clopyralid but also showed cross-resistance to other synthetic auxins like dicamba, MCPA, and picloram. plos.org This underscores the threat that NTSR poses, as it can severely limit chemical control options.

Data Tables

Table 1: Research Findings on Cross-Resistance in a Clopyralid-Resistant Soliva sessilis Population

This table summarizes the levels of resistance to various synthetic auxin herbicides in a clopyralid-resistant (OR) population of Soliva sessilis compared to a susceptible (OS) population. The Resistance Factor (RF) indicates how many times more resistant the OR population is than the OS population.

| Herbicide | Herbicide Class | Resistance Factor (RF) | Finding |

| Clopyralid | Pyridine carboxylic acid | >225-fold | High level of resistance observed. plos.org |

| Dicamba | Benzoic acid | 7 to 14-fold | Cross-resistance confirmed. plos.org |

| MCPA | Phenoxy acid | 2 to 3-fold | Low level of cross-resistance. plos.org |

| Picloram | Pyridine carboxylic acid | 2 to 3-fold | Low level of cross-resistance. plos.org |

| Mecoprop | Phenoxy acid | No resistance | No cross-resistance detected. plos.org |

Source: Adapted from Ghanizadeh et al., 2021. plos.org

Table 2: Enzyme Families Implicated in Non-Target-Site (Metabolic) Herbicide Resistance

This table details the major enzyme superfamilies involved in the metabolic detoxification of herbicides, a primary mechanism of non-target-site resistance.

| Enzyme Superfamily | Function in Herbicide Metabolism | Herbicide Groups Affected |

| Cytochrome P450 Monooxygenases (P450s) | Catalyze the oxidation of herbicide molecules (Phase I metabolism), often deactivating them or preparing them for further breakdown. researchgate.net | Synthetic auxins, ALS inhibitors, ACCase inhibitors, PSII inhibitors. uppersouthplatte.orgresearchgate.net |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of the herbicide molecule with glutathione (Phase II metabolism), rendering it non-toxic and facilitating its sequestration. uppersouthplatte.orgnih.gov | Synthetic auxins, Triazines (e.g., atrazine). uppersouthplatte.orgnih.gov |

| Glucosyl Transferases (GTs) | Catalyze the conjugation of herbicides with sugars (e.g., glucose), a common detoxification pathway in plants. nih.govresearchgate.net | Synthetic auxins. nih.gov |

| Aryl Acylamidase | Detoxifies specific herbicides through hydrolysis. | Propanil. uppersouthplatte.org |

Source: Compiled from multiple sources. uppersouthplatte.orgnih.govresearchgate.netresearchgate.net

Ecological Impacts and Non Target Organism Interactions

Effects on Non-Target Terrestrial Flora

The chemical properties of clopyralid (B1669233), the active ingredient in Lontrel 205, make it highly effective against certain plant families, but also pose a risk to non-target, sensitive vegetation through mechanisms like spray drift and soil persistence.

Clopyralid is a synthetic auxin herbicide that causes uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death. herts.ac.ukwa.gov It is particularly phytotoxic to broadleaf plants, while grasses and other monocots are generally tolerant. blm.govinvasive.org The most sensitive plant families include Asteraceae (sunflower family), Fabaceae (legume family), Solanaceae (nightshade family), and Polygonaceae (knotweed family). invasive.org

Damage to sensitive non-target plants can occur at very low concentrations. Research has shown that concentrations of clopyralid as low as 0.0027 lbs of active equivalent per acre can negatively impact the growth of non-target terrestrial plants. epa.gov Incidents of damage to non-target flora are documented; the U.S. Environmental Protection Agency's (EPA) Incident Data System contains 333 reported incidents involving clopyralid, all of which pertain to damage to terrestrial plants. dnr.state.mn.us Of these, 20 were classified as "highly probable" and 138 as "probable". dnr.state.mn.us

Symptoms of clopyralid injury in sensitive plants are distinctive and include cupping or curling of leaves, twisted stems, and fern-like new growth. irishriverproject.comnnrg.org These symptoms have been observed in numerous vegetable and ornamental species, often resulting from the application of compost or manure contaminated with clopyralid residues, as the chemical can persist through the digestive tracts of animals and the composting process. irishriverproject.comnih.gov

Table 1: Documented Phytotoxicity of Clopyralid in Sensitive Non-Target Plant Species

| Plant Family | Sensitive Species | Observed Effects | Source(s) |

|---|---|---|---|

| Fabaceae (Legume) | Peas, Beans, Lentils, Clover, Alfalfa, Lupines | Stunted growth, cupped leaves, reduced yield. Highly sensitive to residues in soil and compost. | invasive.orgirishriverproject.comnnrg.orgnhmrc.gov.au |

| Solanaceae (Nightshade) | Tomatoes, Potatoes, Peppers, Eggplant | Severe leaf curling, "fern-like" new growth, stunted plants, and reduced fruit production. | invasive.orgirishriverproject.comnnrg.org |

| Asteraceae (Composite) | Sunflowers, Lettuce, Daisies, Asters | Malformed growth, leaf cupping, and reduced biomass. Sunflowers are particularly susceptible. | invasive.orgirishriverproject.comnhmrc.gov.au |

| Umbelliferae | Carrots | Growth inhibition and developmental abnormalities. | irishriverproject.com |

| Other Susceptible Plants | Grapes, Spinach, Dahlias, Safflower | Various symptoms including leaf malformation, stunting, and reduced vigor. | nnrg.orgnhmrc.gov.au |

The selective nature of clopyralid can significantly alter the structure and successional trajectory of plant communities. nih.gov By selectively removing susceptible broadleaf species, the herbicide can shift the competitive balance in an ecosystem, often favoring the growth and dominance of tolerant grass species. blm.govinvasive.org This alteration can lead to a reduction in local plant diversity (alpha diversity) and a more homogenous plant community. beyondpesticides.org

Over time, this selective pressure can influence ecological succession. In areas where broadleaf plants are a key component of early successional stages, their removal can slow the transition to later stages or alter the ultimate composition of the mature plant community. Research on herbicide drift has shown that even low-level exposure can have significant consequences, such as altering the timing and overlap of flowering among different species within a community. This can disrupt plant-pollinator interactions and change plant-plant competitive dynamics, further influencing the community's structure. In forestry management, the use of herbicides to control understory vegetation can shift communities from being dominated by woody plants to herbaceous ones.

To minimize the impact of Lontrel 205 on non-target plants, several mitigation strategies can be employed to reduce off-target movement via spray drift and runoff.

Buffer Zones: A primary strategy is the establishment of a "no-spray" buffer zone, which is an area left untreated between the target application site and a sensitive area. The purpose of this zone is to allow spray droplets to settle out of the air before reaching the sensitive habitat. The necessary width of a buffer zone is not fixed; it varies depending on factors such as the herbicide being used, the type of application equipment (e.g., nozzle type), and prevailing weather conditions like wind speed and direction. For some herbicides, regulations may mandate specific buffer distances to protect vulnerable areas.

Vegetative Barriers: Planting rows of trees, shrubs, or tall grasses can create a physical vegetative barrier that helps mitigate spray drift. These barriers function by filtering spray droplets from the air as it passes through the foliage. An effective vegetative barrier should be semi-permeable to allow air to flow through it rather than over it, and ideally should be taller than the target crop.

Application Best Practices: Other crucial mitigation measures include adjusting application techniques. This involves selecting spray nozzles that produce coarser droplets, which are less prone to drift, and avoiding application during high winds or temperature inversions. Furthermore, applications should be avoided when heavy rainfall is imminent to reduce the potential for the herbicide to be carried into non-target areas via surface runoff. herts.ac.uk

Interactions with Aquatic Ecosystems (Excluding Direct Toxicity)

While clopyralid is not registered for aquatic use and exhibits low direct toxicity to aquatic animals, its chemical properties facilitate its movement into water systems, where it can cause indirect ecological effects. wa.govepa.gov

Clopyralid is characterized by high water solubility and low adsorption to soil particles, which makes it highly mobile in the environment. invasive.orgepa.gov These properties, combined with its resistance to rapid degradation in water, create a significant potential for the contamination of both surface water and groundwater. invasive.orgnih.gov The herbicide can leach through the soil profile, particularly in coarse-textured or sandy soils, and reach underlying aquifers. blm.govnih.gov Once in groundwater, its persistence is a concern because microbial activity, the primary degradation pathway, decreases with depth. nih.gov

Monitoring studies have confirmed the presence of clopyralid in various water bodies. Its fate properties suggest a high potential to reach surface water through runoff. dnr.state.mn.us Studies in the United States and elsewhere have detected clopyralid in reservoirs, drinking water supplies, and streams, particularly in agricultural and forested watersheds where the herbicide is used.

Table 2: Reported Concentrations of Clopyralid in Surface and Groundwater Systems

| Location/Study Area | Water System Type | Detected Concentration Range | Source(s) |

|---|---|---|---|

| Northern Great Plains, USA | Drinking Water Supplies (Reservoirs) | Mean: 24 ng/L (0.024 µg/L); Max: >1,000 ng/L (1.0 µg/L) | |

| North Coast Range, Oregon, USA | Surface Water (Post-silvicultural application) | Maximum of 1.41 µg/L during application event. | |

| General Assessment | Groundwater | Detected in soil water at depths of 6 feet, 30 days post-application. |

The presence of clopyralid in aquatic systems, even at sub-lethal concentrations, can lead to indirect ecological changes. One significant indirect effect is the disruption of microbial processes. Research has shown that clopyralid can perturb and inhibit bio-denitrification, a crucial process in the nitrogen cycle where microbes convert nitrate (B79036) to nitrogen gas. This inhibition can lead to the accumulation of nitrite, a compound that can be toxic to aquatic life at high concentrations and contribute to water quality degradation.

Furthermore, runoff and drift into riparian zones—the vegetated areas alongside rivers and streams—can damage or eliminate sensitive broadleaf plants. The loss of this vegetation can alter the amount and type of organic matter (detritus) entering the aquatic system. Since many aquatic food webs are based on the decomposition of this terrestrial plant material, a significant change in its input could indirectly affect aquatic invertebrate communities and the organisms that feed on them. epa.gov While clopyralid has a low direct impact on submerged aquatic plants, alterations to nutrient cycles and terrestrial inputs represent potential pathways for indirect ecological effects. epa.gov

Influence on Terrestrial and Aquatic Invertebrates (Excluding Direct Toxicity)

The introduction of clopyralid into ecosystems can lead to indirect effects on invertebrate populations, primarily through alterations in their habitat and metabolic activities within the soil environment.

Impact on Soil Microbial Activity and Enzyme Dynamics (e.g., Dehydrogenase)

Research conducted in regenerated pedunculate oak forests demonstrated that the application of clopyralid resulted in a significant reduction in dehydrogenase activity at 7 and 14 days post-application. researchgate.netuns.ac.rs However, this inhibitory effect was not found to be dose-dependent. uns.ac.rs The studies observed a recovery in dehydrogenase activity after this initial period, with levels returning to those of the control group by day 21. researchgate.netuns.ac.rs This recovery suggests that soil microorganisms may adapt to the presence of the herbicide, potentially developing the capacity to utilize it as a nutrient source. researchgate.netuns.ac.rs

Conversely, other research indicates the potential for more lasting adverse effects. bohrium.comnih.gov These studies suggest that the recovery of microbial respiration and enzyme activities to their initial levels can be prolonged, emphasizing that soil microorganisms may require an extended period to decompose and acclimate to the presence of herbicides like clopyralid. bohrium.comnih.gov The negative impact of clopyralid on bacterial populations has been attributed to its stability against biodegradation and its prolonged persistence in soil. researchgate.net

Table 1: Temporal Impact of Clopyralid on Soil Dehydrogenase Activity (DHA) This table summarizes findings from a study on regenerated pedunculate oak forests. researchgate.netuns.ac.rs

| Time Post-Application | Observed Effect on Dehydrogenase Activity (DHA) |

|---|---|

| Day 7 | Significant Reduction |

| Day 14 | Significant Reduction |

| Day 21 | Activity levels did not differ from control (Recovery) |

| Day 30 | Activity levels did not differ from control |

| Day 60 | Activity levels did not differ from control |

Effects on Pollinator Behavior (e.g., Bees)

While clopyralid is generally considered to have low direct toxicity to bees, its use can indirectly affect pollinator behavior. dnr.state.mn.usumn.edu The primary mechanism for this impact is the herbicide's effectiveness in controlling broadleaf weeds. beyondpesticides.orginvasive.org Many of these "weeds" are flowering plants that provide essential nectar and pollen resources for a variety of pollinators, including bees. beyondpesticides.orgncsu.edu

Mammalian and Avian Ecological Considerations (Excluding Direct Toxicity)

The ecological considerations for mammals and birds regarding clopyralid primarily involve indirect effects related to habitat modification and food web interactions, rather than bioaccumulation or direct toxicological harm.

Studies have shown that clopyralid does not bioaccumulate in the tissues of land animals or wildlife. wa.gov The majority of the compound ingested by mammals is reported to be excreted unmetabolized, primarily through urine, within a short period. invasive.org This lack of accumulation mitigates long-term risks associated with the compound building up in the food chain. wa.gov

The most significant ecological consideration is the alteration of habitat and food supply. blm.gov As a selective herbicide, clopyralid targets broadleaf plants, which can be crucial components of the ecosystem for various species. invasive.orgblm.gov The reduction of these plants can lead to a decrease in available food for herbivorous mammals and birds that rely on them. researchgate.net Furthermore, changes in vegetation structure can impact nesting sites, cover from predators, and the abundance of insect populations that serve as a primary food source for many bird species. researchgate.net

An additional ecological pathway to consider is the potential for off-site plant damage caused by wildlife. Animals that consume vegetation treated with clopyralid can excrete the unmetabolized compound in their urine, and this can subsequently affect susceptible plants in other locations. beyondpesticides.org

Table 2: Summary of Mammalian and Avian Ecological Considerations for Clopyralid

| Ecological Factor | Finding | Implication |

|---|---|---|

| Bioaccumulation | Does not bioaccumulate in wildlife tissues. wa.gov | Low risk of the compound concentrating up the food chain. |

| Habitat Alteration | Reduces broadleaf plant populations. beyondpesticides.orginvasive.org | Potential reduction of food sources, nesting sites, and protective cover for birds and mammals. researchgate.net |

| Food Web Impact | May reduce insect populations dependent on targeted broadleaf plants. researchgate.net | Indirectly affects insectivorous birds by reducing their food supply. |

| Compound Translocation | Excreted unmetabolized in animal urine. invasive.org | Potential for indirect, off-site impact on non-target plants through animal movement. beyondpesticides.org |

Plant Physiological and Agronomic Responses to Lontrel 205 Clopyralid

Crop Selectivity and Tolerance Mechanisms

The selectivity of clopyralid (B1669233) is a critical agronomic feature, rooted in the differential ability of various plant species to metabolize the compound. Tolerant plants, such as those in the grass family, can rapidly detoxify the chemical, whereas susceptible broadleaf plants cannot, leading to the herbicidal effect. researchgate.net

Cereal crops, being monocots, generally exhibit a high degree of tolerance to clopyralid. wikipedia.orginvasive.org This tolerance allows for the effective control of broadleaf weeds within these crops. specialistsales.com.au Research conducted on winter wheat has demonstrated that the timing and rate of clopyralid application can influence crop response. Studies have shown that fall applications, even at high rates, did not result in significant injury or yield loss. ccsenet.orgccsenet.org Spring applications were also found to be safe at registered rates, though some minor, transient injury was observed at higher-than-label rates. ccsenet.orgresearchgate.net Sequential applications in both fall and spring at typical rates also had no adverse effect on winter wheat yield. ccsenet.org This resilience in cereals is attributed to their ability to metabolize the herbicide effectively. researchgate.net Cereal crops like wheat, barley, oats, and triticale are commonly listed on labels for clopyralid-based products, underscoring their tolerance. wikipedia.orgclaytonpp.com

Table 1: Response of Winter Wheat to Clopyralid Applications

Data synthesized from studies conducted over two years near Exeter and Ridgetown, Ontario. ccsenet.orgccsenet.org

| Application Timing | Application Rate (g ai ha⁻¹) | Visible Injury (%) | Yield Reduction (%) |

|---|---|---|---|

| Fall | 100 - 400 | 0% | 0% |

| Spring | 100 | 3% | 0% |

| Spring | 200 | 7% | 0% |

| Spring | 400 (2x label rate) | up to 17% | up to 19% |

| Sequential (Fall fb Spring) | 100 fb 100 | 4% | 0% |

| Sequential (Fall fb Spring) | 200 fb 200 | 9% | 0% |

Canola (Brassica napus) generally demonstrates good tolerance to clopyralid when applied post-emergence at registered rates. caws.org.nzherbiguide.com.au This allows for the control of susceptible broadleaf weeds, such as thistles, that can emerge within the crop. ozcrop.com.au Studies have confirmed that clopyralid is well-tolerated by conventional canola cultivars, showing a good margin of safety. caws.org.nz Triazine-tolerant (TT) canola varieties have also been shown to be compatible with clopyralid applications. herbiguide.com.au While generally safe, research has noted that under certain conditions and at higher rates, slight yield reductions or effects on oil content could be possible. caws.org.nz It is also noted that clopyralid is unable to control weeds from the Brassicaceae family, such as flixweed and tansymustard, which can be problematic in canola fields. cabidigitallibrary.org

In stark contrast to cereals and canola, leguminous crops are highly susceptible to clopyralid. invasive.org The herbicide is very effective against plants in the legume family (Fabaceae), which includes important crops like lentils, lupins, field peas, chickpeas, and beans, as well as pasture species like clovers and medics. wikipedia.orgucanr.edu This high level of sensitivity means that clopyralid cannot be used for in-crop weed control in these crops. grdc.com.au Furthermore, the persistence of clopyralid in soil and crop residues is a significant concern for crop rotation planning. epa.govlabelsds.com Residues from a previously treated cereal or canola crop can carry over and cause significant injury to a succeeding legume crop. grdc.com.auresearchgate.net Research indicates that clovers and medics can be eliminated from pastures for at least a year following an application. ozcrop.com.au While some studies have investigated recropping intervals for pulses with no significant yield effects under specific conditions, the inherent sensitivity of legumes to pyridine (B92270) herbicides remains a critical management consideration. grdc.com.auusask.ca

Within the broader Brassicaceae family, there are significant differences in tolerance to clopyralid. While canola (Brassica napus) is tolerant, mustard species have been found to be susceptible. Research has shown that clopyralid causes unacceptable crop injury and significant reductions in both seed yield and oil content in mustard, making it unsuitable for weed control in this crop. cdnsciencepub.com

Studies comparing different mustard species revealed varying degrees of sensitivity. Yellow mustard (Sinapis alba or Brassica hirta) was found to be less sensitive than brown and oriental mustard (Brassica juncea), however, the resulting yield reductions were still unacceptable for commercial production. usask.ca The application of clopyralid at rates registered for use in canola resulted in substantial yield loss in all tested mustard cultivars. cdnsciencepub.comusask.ca

Table 2: Differential Response of Mustard Species to Clopyralid

Data from a study by Loeppky and Blackshaw (1994) assessing the impact of increasing clopyralid rates on mustard yield and oil content. cdnsciencepub.com

| Mustard Type | Species | Observed Impact on Yield | Observed Impact on Oil Content | General Sensitivity |

|---|---|---|---|---|

| Brown Mustard | Brassica juncea | Significant Reduction | Reduced | High |

| Oriental Mustard | Brassica juncea | Significant Reduction | Reduced | High |

| Yellow Mustard | Sinapis alba | Significant Reduction | Reduced | Moderate-High (less sensitive than B. juncea but still unacceptable damage) |

Weed Control Efficacy and Spectrum

Lontrel 205 is highly effective for the post-emergence control of many annual and perennial broadleaf weeds. invasive.org Its systemic action makes it particularly valuable for managing deep-rooted perennial weeds that can be difficult to control with other herbicides. fbn.com

The spectrum of weeds controlled by clopyralid is specific, with sharpest activity on weeds from a few key botanical families. ucanr.edu

Asteraceae (Composite or Sunflower Family): This family includes many problematic agricultural weeds that are highly susceptible to clopyralid. It provides excellent control of various thistle species, including Canada thistle (Cirsium arvense), sowthistle (Sonchus spp.), and nodding thistle (Carduus nutans). fourseasonsag.comucdavis.educlesens.com Other controlled weeds in this family include capeweed, saffron thistle, and skeleton weed. ozcrop.com.au

Fabaceae (Legume or Pea Family): As noted in the crop susceptibility section, clopyralid is highly effective against members of the legume family. This makes it a strong option for controlling volunteer legumes and invasive species like clover (Trifolium spp.) in tolerant crops and pastures. ucanr.eduucdavis.educlesens.com However, this efficacy also means it will damage or eliminate desirable legume species. fourseasonsag.com

Polygonaceae (Knotweed or Buckwheat Family): Clopyralid also demonstrates efficacy against weeds in the knotweed family. invasive.orgucanr.edu This includes weeds like curly dock (Rumex crispus). clesens.com

Table 3: Weed Control Spectrum of Lontrel 205 (Clopyralid)

Summary of susceptible weed families and representative species. invasive.orgozcrop.com.auucanr.eduucdavis.educlesens.com

| Weed Family | Common Examples of Controlled Weeds | Control Efficacy |

|---|---|---|

| Asteraceae | Canada Thistle, Sowthistle, Nodding Thistle, Saffron Thistle, Capeweed, Dandelion, Ragweed | High |

| Fabaceae | Clovers, Medics, Volunteer Peas and Lentils | High |

| Polygonaceae | Curly Dock, Knotweeds | Good |

| Solanaceae | Nightshades | Good |

Differential Efficacy Based on Weed Growth Stage and Environmental Conditions

The effectiveness of Lontrel 205, with its active ingredient clopyralid, is significantly influenced by the growth stage of the target weed species at the time of application. Generally, younger, actively growing weeds are more susceptible to the herbicide. For perennial weeds like Canada thistle (Cirsium arvense), application at the rosette stage or prior to the bud stage is often most effective for long-term control, as the herbicide is readily translocated to the root system. saskatchewan.caucdavis.edupurdue.edu Studies have shown that while spring applications to rosettes can effectively kill the aboveground parts of the plant, fall applications can also be highly effective as the plant is actively moving reserves to the roots for winter. saskatchewan.ca

Research on Canada thistle control has demonstrated varying levels of efficacy depending on the growth stage at the time of application. For instance, clopyralid applied at the bolting stage has been shown to provide significant control one year after treatment. revize.com Combining clopyralid with other herbicides can also enhance its efficacy and speed of action. uky.edu

Environmental conditions play a crucial role in the performance of Lontrel 205. Factors such as temperature, soil moisture, and rainfall following application can impact herbicide uptake, translocation, and ultimately, weed control. Applying Lontrel 205 to weeds that are stressed due to drought or extreme temperatures may result in reduced efficacy. genfarm.com.au This is because stressed plants have a reduced metabolic rate, which can limit the translocation of the herbicide to its site of action.

Drought conditions can particularly affect the performance of Lontrel 205. While drought may not directly impact the absorption of clopyralid when applied alone, it can decrease its translocation within the plant, especially when used in combination with other herbicides under high water stress. agrilife.org Conversely, adequate soil moisture and active weed growth are conducive to optimal herbicide performance. fbn.com Higher temperatures can sometimes increase the activity of clopyralid, but they may also increase the risk of crop injury. epa.gov

Table 1: Efficacy of Clopyralid on Canada Thistle at Different Growth Stages

| Growth Stage | Application Timing | Control (%) One Year After Treatment |

| Rosette | Spring | 24 revize.com |

| Bolting | Spring | 63 - 65 revize.com |

| Bud Stage | Spring/Early Summer | Highly Effective saskatchewan.caucdavis.edu |

| Fall Regrowth | Fall | Better than June application revize.com |

Impact on Weed Community Composition and Dynamics

The selective nature of Lontrel 205, primarily targeting broadleaf weeds, can lead to significant shifts in the composition and dynamics of weed communities over time. By effectively removing susceptible broadleaf species, Lontrel 205 can create an ecological niche that may be filled by tolerant grass species or other broadleaf weeds that are not controlled by clopyralid. invasive.org

The repeated use of Lontrel 205, or any single-mode-of-action herbicide, can also lead to the development of herbicide-resistant weed biotypes. While clopyralid resistance is not as widespread as with some other herbicides, it is a potential long-term consequence of continuous selection pressure. fbn.com Therefore, integrated weed management strategies that incorporate multiple control methods are essential to mitigate the risk of resistance and maintain diverse and resilient plant communities.

Plant Physiological Effects on Crop Quality (Excluding Nutritional Value)

Alterations in Glucosinolate Content in Oilseed Rape

Glucosinolates are secondary metabolites naturally present in brassica crops like oilseed rape (Brassica napus) that contribute to the plant's defense against pests and diseases. yara.co.uk However, high levels of certain glucosinolates in the harvested seed can negatively impact the quality of the resulting oil and meal. Research has indicated that the application of herbicides can influence the glucosinolate content in oilseed rape seeds.

A study investigating the effects of various herbicides on spring oilseed rape cultivars found that herbicide treatments, including those with clopyralid, could modify the glucosinolate content in the seeds. The study also highlighted a significant effect of meteorological conditions on glucosinolate levels, suggesting a complex interaction between chemical treatments and environmental factors. corteva.cacorteva.ca The specific impact of Lontrel 205 on glucosinolate profiles can vary depending on the oilseed rape cultivar, application timing, and environmental conditions during the growing season. Further research is needed to fully elucidate the precise mechanisms through which clopyralid may alter glucosinolate biosynthesis and accumulation in oilseed rape.

Influence on Crop Yield Parameters (e.g., Seed Yield, Thousand Seed Weight)